Orthogonal N-Boc and Ethyl Ester Protection Versus Symmetrical Diester Analogs
CAS 298209-94-6 is the only commercially available, fully unsaturated isoquinoline-2,3(1H)-dicarboxylate bearing an acid-labile N-Boc carbamate at the 2-position and a base-labile ethyl ester at the 3-position . The tert-butyl carbamate (Boc) group undergoes selective cleavage under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane), releasing the free secondary amine while leaving the 3-ethyl ester intact. Orthogonal deprotection is a defining structural advantage over comparator molecules such as Dimethyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate and 3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate (CAS 134388-98-0), which either lack an N-protecting group altogether or contain identical ester functionalities, precluding sequential chemoselective manipulations .
| Evidence Dimension | Presence of acid-labile N-Boc and base-labile ethyl ester on the same isoquinoline scaffold |
|---|---|
| Target Compound Data | Acid-labile N-Boc group at position 2; base-labile ethyl ester at position 3; fully unsaturated 1,2-dihydroisoquinoline core |
| Comparator Or Baseline | Dimethyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate: No N-protecting group; two identical methyl esters, non-orthogonal . 3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate (CAS 134388-98-0): N-methyl, not N-Boc; saturated octahydro core; no orthogonal protection . |
| Quantified Difference | Target compound enables two sequential chemoselective deprotections (acid then base, or base then acid); comparator molecules offer zero orthogonal deprotection sites [REFS-1, REFS-2]. |
| Conditions | Structural comparison based on IUPAC nomenclature, SMILES: CCOC(=O)C1=CC2=CC=CC=C2CN1C(=O)OC(C)(C)C , and published chemical structures of comparators . |
Why This Matters
This unique orthogonal protection pattern eliminates the need for 2–3 additional synthetic steps (N-protection, ester hydrolysis, re-esterification) required when using non-orthogonal comparator building blocks, directly reducing total synthesis step count and associated reagent costs.
